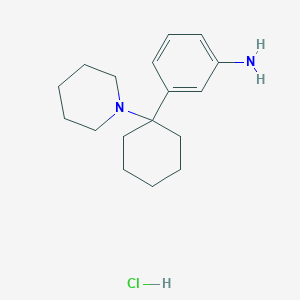
3-(Piperidylcyclohexyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Methods
Microwave Irradiation Synthesis
N-Aryl piperazine hydrochlorides, related to 3-(Piperidylcyclohexyl)aniline hydrochloride, are synthesized using microwave irradiation, which significantly speeds up the process compared to conventional methods (Jiang Jianhong, 2013).
Preparation of Antiarrhythmic Agents
A synthesis method for creating selective class III antiarrhythmic agents, involving a modified Michael reaction and alkylation processes, highlights the potential pharmaceutical applications of compounds related to 3-(Piperidylcyclohexyl)aniline hydrochloride (H. Oinuma et al., 1990).
Drug Delivery and Treatment
- Enhancing Chemotherapy for Brain Tumors: A study describes using magnetic nanoparticles coated with a polymer related to 3-(Piperidylcyclohexyl)aniline hydrochloride to improve the stability and targeting of a chemotherapy drug, suggesting potential applications in treating brain tumors (M. Hua et al., 2011).
Environmental and Analytical Applications
Aniline Degradation
Delftia sp. AN3, capable of degrading aniline and its derivatives, suggests potential applications in environmental bioremediation. This is relevant for compounds like 3-(Piperidylcyclohexyl)aniline hydrochloride, which may share similar degradation pathways (Z. Liu et al., 2002).
Catalytic Oxidation Studies
The use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds in aqueous solutions demonstrates potential environmental cleanup applications for related compounds (Shengxiao Zhang et al., 2009).
Material Science and Chemistry
Conductivity of Polyaniline
The polymerization of aniline hydrochloride to form polyaniline, which exhibits significant conductivity, opens avenues for electronic and material science applications (J. Stejskal & R. Gilbert, 2002).
Triboluminescence Studies
The triboluminescence of aniline hydrochloride, involving fluorescence of adsorbed molecular nitrogen, adds to the understanding of aromatic crystals' physical properties, relevant for the study of similar compounds (J. Zink, 1975).
Propiedades
IUPAC Name |
3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPXDKNOJGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidylcyclohexyl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

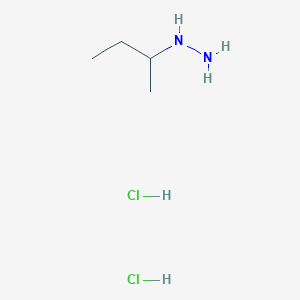
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)
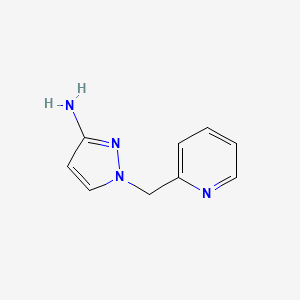

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
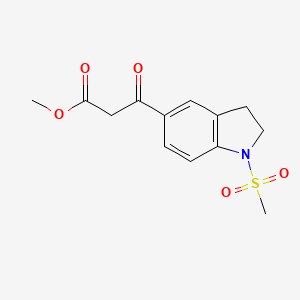
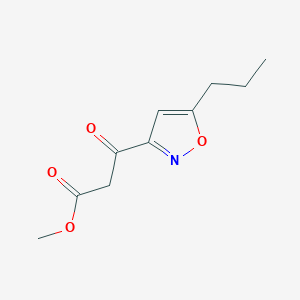
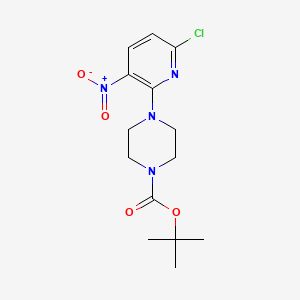
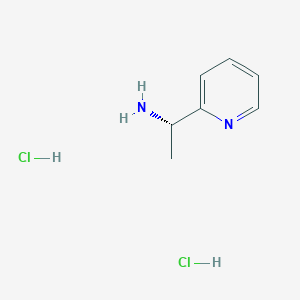
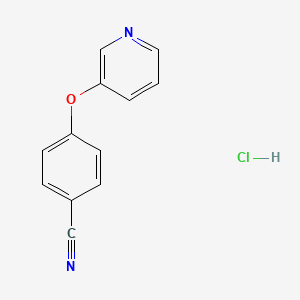
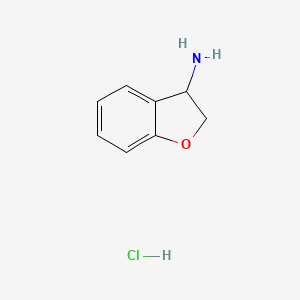
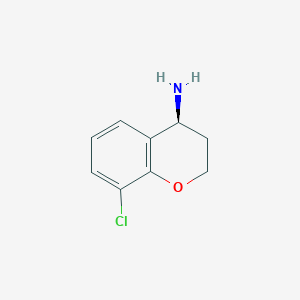
![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)